molecular formula C5H3BrClIN2 B2600726 5-Bromo-2-chloro-3-iodopyridin-4-amine CAS No. 2173992-38-4

5-Bromo-2-chloro-3-iodopyridin-4-amine

Cat. No.: B2600726
CAS No.: 2173992-38-4
M. Wt: 333.35
InChI Key: OEISVHUFAXIRCV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-iodopyridin-4-amine: is a halogenated heterocyclic compound with the molecular formula C5H3BrClIN2 and a molecular weight of 333.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-3-iodopyridin-4-amine is widely used as a building block in the synthesis of complex organic molecules. Its halogen atoms provide multiple sites for functionalization, making it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases .

Industry: The compound is employed in the production of agrochemicals, dyes, and polymers. Its unique structure allows for the creation of specialized materials with desired properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-iodopyridin-4-amine in chemical reactions is primarily due to the presence of reactive halogen atoms and an amine group. These functional groups facilitate various chemical transformations, including nucleophilic substitution and coupling reactions . The compound’s ability to participate in these reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-3-iodopyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials .

Properties

IUPAC Name

5-bromo-2-chloro-3-iodopyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEISVHUFAXIRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)I)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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